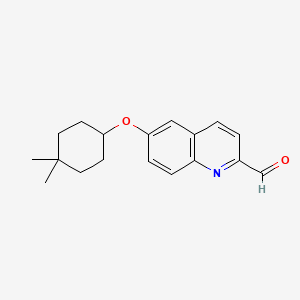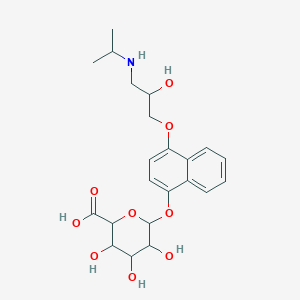![molecular formula C18H18N2O5 B13885075 Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C17H17N3O5. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate typically involves the esterification of 4-amino salicylic acid with methanol in the presence of sulfuric acid to form methyl 4-amino salicylate. This intermediate is then acetylated using acetic anhydride and subsequently etherified with dimethyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: This compound is structurally similar and is used as an impurity reference standard in pharmaceutical research.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Another similar compound used in the synthesis of more complex molecules.
Uniqueness
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-12(21)19-14-5-7-15(8-6-14)20-17(22)11-25-16-9-3-13(4-10-16)18(23)24-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
MLIABZNUIVJTCA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)




acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)





